2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide

TSPO Neuroinflammation Suzuki Coupling

Procurement of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (CAS 154935-61-2) is often hindered by the lack of a well-characterized, versatile scaffold for early-stage medicinal chemistry. This benzoxazolone-acetamide hybrid solves that problem as a foundational building block for multiple therapeutic programs. Key advantages include: - 97% standard purity with batch-specific QC (NMR, HPLC, GC) for reproducible SAR studies. - Validated scaffold for TSPO neuroinflammation tracers, MPO inhibitors, and anti-tubercular InhA agents. - Unsubstituted core ensures full synthetic control for diverse derivatization strategies.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 154935-61-2
Cat. No. B12915477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide
CAS154935-61-2
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C15H12N2O3/c18-14(16-11-6-2-1-3-7-11)10-17-12-8-4-5-9-13(12)20-15(17)19/h1-9H,10H2,(H,16,18)
InChIKeyBOEVIAMMZHSRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide: Core Scaffold


2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (CAS 154935-61-2) is a benzoxazolone-acetamide hybrid that serves as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry [1]. Its structure comprises a 2-oxobenzo[d]oxazole core linked to an N-phenylacetamide moiety, offering multiple sites for chemical modification . The compound is commercially available with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC . It functions primarily as a precursor for more elaborate bioactive molecules, particularly in the fields of neuroinflammation imaging, anti-infective drug discovery, and inflammation research [2][3][4].

1
Medicinal Chemistry Scaffold
Versatile synthetic intermediate
2
SAR Probe Development
Neuroinflammation, MPO, InhA targets
3
QC-Documented Building Block
Batch-specific NMR, HPLC, GC

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide: Substitution Pitfalls


Within the benzoxazolone-acetamide chemical class, even minor structural modifications drastically alter biological activity, target engagement, and synthetic utility [1]. The unsubstituted parent compound, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide, is a foundational building block, but its 5-bromo analog is an essential precursor for Suzuki coupling to generate high-affinity TSPO ligands [2]. Similarly, substituents on the N-phenyl ring are critical determinants of myeloperoxidase (MPO) inhibitory potency, with 2-methyl and 4-nitro derivatives exhibiting distinct activity profiles [3]. In anti-tubercular research, the introduction of nitro groups on both the benzoxazolone and acetamide portions is required to achieve micromolar InhA inhibition [4]. Therefore, generic substitution without rigorous comparative data risks losing key synthetic handles or desired biological effects, underscoring the need for precise, data-driven selection of the exact compound.

Halogen Handle Loss
5-Bromo analog is essential for Suzuki coupling to TSPO ligands; unsubstituted parent lacks this synthetic handle and cannot directly yield NBMP.
N-Phenyl Substitution Sensitivity
MPO inhibitory potency is critically dependent on N-phenyl ring substituents; 2-methyl or 4-nitro groups may be required for activity.
Nitro Group Requirement
Anti-tubercular InhA inhibition depends on strategic nitro placement on both benzoxazolone and acetamide moieties; parent scaffold lacks activity.

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide: Quantitative Comparison with Analogs


TSPO Ligand Synthesis: Parent vs. 5-Bromo Analog

The unsubstituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide is the foundational scaffold. Its 5-bromo derivative, 2-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide, serves as the essential precursor for Suzuki coupling to generate the high-affinity TSPO ligand NBMP [1]. NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) exhibits an in vitro binding affinity (IC50) of 10.8 ± 1.2 nM for the 18 kDa translocator protein (TSPO) [2]. This represents a >1000-fold improvement in affinity compared to the unsubstituted parent, which shows no measurable TSPO binding at comparable concentrations [3].

TSPO Ligand Synthesis
Head-to-head
Parent: No measurable binding
NBMP analog: 10.8 ± 1.2 nM
>1000-fold affinity improvement
Supports TSPO ligand development workflow
5-Bromo analog is critical intermediate
TSPO Neuroinflammation Suzuki Coupling

MPO Inhibition: Scaffold vs. Optimized Derivatives

The parent compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide exhibits weak or undetectable MPO inhibitory activity. However, derivatives bearing specific substituents on the N-phenyl ring demonstrate significant potency [1]. A related analog from the same chemical series (CHEMBL4530093) shows an IC50 of 36 nM against human PMN leukocyte MPO peroxidation activity [2]. The most active compounds in the series were those with 2-methyl and 4-nitro substituents on the N-phenyl ring [3].

MPO Inhibition
Class-level
Analog IC50: 36 nM
Parent scaffold: weak/inactive
Supports MPO SAR exploration context
N-phenyl substitution required for potency
Myeloperoxidase Inflammation Neutrophil

Anti-Tubercular InhA Inhibition: Parent vs. Nitro Analog

The unsubstituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide lacks significant anti-tubercular activity. In contrast, the optimized analog 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (compound 30) demonstrates potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) with an IC50 of 5.12 ± 0.44 μM [1]. This compound also inhibits drug-sensitive MTB with an MIC of 17.11 μM and shows no cytotoxicity against RAW 264.7 cells at 100 μM [2].

Anti-Tubercular InhA
Class-level
Compound 30 IC50: 5.12 ± 0.44 μM
MIC: 17.11 μM, No cytotoxicity at 100 μM
Supports InhA inhibitor development context
Nitro group placement essential
Tuberculosis InhA Mycobacterium

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide: Application Scenarios


TSPO Ligands for Neuroinflammation Imaging

Researchers developing PET or SPECT tracers for visualizing neuroinflammation should procure this compound as the foundational building block. Subsequent bromination at the 5-position of the benzoxazolone ring yields the key intermediate 2-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide, which can undergo Suzuki coupling with aryl boronic acids to generate ligands with nanomolar TSPO affinity (e.g., NBMP, IC50 10.8 nM) [1].

SAR Studies for MPO Inhibitors

The unsubstituted parent compound serves as the ideal core scaffold for SAR campaigns targeting MPO. Systematic substitution on the N-phenyl ring has been shown to dramatically modulate inhibitory potency, with 2-methyl and 4-nitro derivatives exhibiting enhanced activity [2]. Procurement of this exact compound ensures a well-defined starting point for medicinal chemistry optimization [3].

Anti-Tubercular Agent Optimization Targeting InhA

This compound is a validated starting material for synthesizing benzoxazolone-acetamide derivatives that inhibit Mycobacterium tuberculosis InhA. Strategic incorporation of nitro groups at the 6-position of the benzoxazolone and on the acetamide portion has yielded compounds with low micromolar IC50 values and no cytotoxicity at 100 μM [4]. Its use ensures a reproducible and well-characterized entry point for anti-tubercular drug discovery programs.

FoxO1 Agonist Probe for Alzheimer's Disease

The benzoxazolone-acetamide scaffold has been successfully employed to generate novel FoxO1 agonists. For example, N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (compound D) activated FoxO1 and reduced Aβ levels in cellular models of Alzheimer's disease [5]. Procuring the unsubstituted parent enables the synthesis of analogous probe molecules for mechanistic studies.

Application
Selection Property
Validation Focus
TSPO Neuroinflammation Imaging
Foundational building block for bromination
Suzuki coupling to nanomolar TSPO ligands
MPO Inhibitor SAR Studies
Unsubstituted core scaffold
N-phenyl substitution potency modulation
Anti-Tubercular InhA Optimization
Validated starting material
Nitro group incorporation for micromolar IC50
FoxO1 Agonist for Alzheimer's Models
Scaffold for probe synthesis
Aβ level reduction in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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